Bofumustine

説明

特性

IUPAC Name |

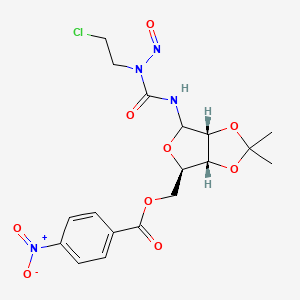

[(3aR,6R,6aR)-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)/t12-,13-,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNUXZKZNVXIS-CBNXCZCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971579, DTXSID801023914 |

Source

|

| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bofumustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55102-44-8, 56194-22-0 |

Source

|

| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)-D-ribofuranosyl]-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55102-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bofumustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RFCNU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056194220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bofumustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOFUMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P52D0J76B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bofumustine: A Technical Overview of a Novel Alkylating Agent

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of Bofumustine, a compound closely related to the well-characterized alkylating agent Bendamustine. Due to the limited availability of specific data on this compound, this document will focus on the established mechanisms of Bendamustine as a model, drawing parallels where appropriate.

Core Mechanism of Action: DNA Alkylation and Damage

This compound, like Bendamustine, is a bifunctional alkylating agent.[1][2] Its primary mechanism of action involves the covalent modification of DNA, leading to cytotoxicity in cancer cells. This process is initiated by the formation of electrophilic alkyl groups that react with nucleophilic sites on DNA bases.[1][3]

The alkylation process results in several forms of DNA damage:

-

Intra-strand cross-links: Formation of covalent bonds between two bases on the same DNA strand.[1]

-

Inter-strand cross-links: Formation of covalent bonds between bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents DNA replication and transcription.[1]

-

Single-strand breaks: Damage to the phosphodiester backbone of one DNA strand.[4]

This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[5][6]

Signaling Pathways Activated by this compound-Induced DNA Damage

The DNA damage induced by this compound activates a complex network of signaling pathways designed to sense the damage and initiate a cellular response. Key pathways include:

-

ATM/ATR Pathway: The primary sensors of DNA double-strand breaks (ATM) and single-strand breaks/stalled replication forks (ATR) are activated. These kinases phosphorylate a cascade of downstream targets.

-

Chk1/Chk2 Pathway: The checkpoint kinases Chk1 and Chk2 are activated by ATM/ATR.[5] They play a crucial role in halting the cell cycle to allow time for DNA repair.

-

p53 Pathway: The tumor suppressor protein p53 is stabilized and activated in response to DNA damage. p53 can induce cell cycle arrest, senescence, or apoptosis.

Quantitative Data on Bendamustine's Activity

The following table summarizes key quantitative data for Bendamustine, which can be considered indicative of this compound's potential activity.

| Parameter | Cell Line | Value | Reference |

| IC50 | Various Cancer Cell Lines | 1-10 µM | [5] |

| DNA Cross-linking | P388 (mouse leukemia) | Lower than BCNU or MeCCNU at equivalent cytotoxic concentrations | [4] |

| Apoptosis Induction | A375 (melanoma) | Greater than fotemustine | [7] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or Bendamustine) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks.

-

Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[7]

Distinguishing Features from Other Alkylating Agents

While sharing a core mechanism with other nitrogen mustards, Bendamustine (and presumably this compound) exhibits some unique properties. Molecular analyses have shown that Bendamustine's effects on DNA repair and cell cycle progression differ from other alkylating agents.[6] For instance, it appears to activate a base excision DNA repair pathway rather than the alkyl transferase mechanism employed by some other agents.[8] This may contribute to its distinct clinical efficacy profile and its activity in cancers resistant to other alkylating agents.[8][9]

Conclusion

This compound is a promising alkylating agent with a mechanism of action centered on the induction of extensive DNA damage, leading to cell cycle arrest and apoptosis. Its potential to activate unique DNA repair pathways may offer advantages over existing therapies. Further research is warranted to fully elucidate its specific molecular interactions and to translate these findings into effective clinical strategies for a range of malignancies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. drugs.com [drugs.com]

- 4. Cytotoxicity and DNA damaging effects of a new nitrosourea, fotemustine, diethyl- 1-(3-(2-chloroethyl)-3-nitrosoureido) ethylphosphonate-S10036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity, DNA damage, and apoptosis induced by new fotemustine analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bendamustine in Metastatic Breast Cancer: An Old Drug in New Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bendamustine: a new look at an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Bofumustine vs. Bendamustine: A Technical Deep-Dive into Structural and Mechanistic Divergence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional distinctions between two potent antineoplastic agents: bofumustine and bendamustine. While both are recognized for their cytotoxic capabilities, their fundamental chemical architectures diverge significantly, leading to different mechanisms of action and physicochemical properties. This document provides a comprehensive comparison to inform research and development in oncology.

Core Structural Differences: A Tale of Two Scaffolds

The most striking difference between this compound and bendamustine lies in their core chemical structures. Bendamustine is a nitrogen mustard derivative featuring a unique benzimidazole ring, whereas this compound is classified as a nitrosourea conjugated to a protected ribofuranose sugar moiety.

Bendamustine possesses a purine-like benzimidazole ring, a butyric acid side chain, and a nitrogen mustard group. This hybrid structure was intentionally designed to combine the properties of an alkylating agent and a purine analog.[1][2]

This compound , on the other hand, is identified as 1-(2-chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea 5'-(p-nitrobenzoate). Its structure is characterized by a nitrosourea pharmacophore attached to a protected sugar molecule. This places it in the family of nitrosoureas, known for their DNA alkylating and cross-linking abilities.[3]

Below is a visual representation of their distinct chemical structures.

Caption: Chemical structures of Bendamustine and a description of this compound.

Physicochemical Properties: A Quantitative Comparison

The structural disparities between this compound and bendamustine directly influence their physicochemical properties. These properties are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation and delivery.

| Property | This compound | Bendamustine |

| Molecular Formula | C₁₈H₂₁ClN₄O₉ | C₁₆H₂₁Cl₂N₃O₂ |

| Molecular Weight | 472.83 g/mol | 358.26 g/mol |

| Chemical Class | Nitrosourea | Nitrogen Mustard |

| Core Heterocycle | None (has a ribofuranose) | Benzimidazole |

| Alkylating Group | 2-chloroethylnitrosourea | bis-(2-chloroethyl)amine |

Mechanism of Action: Divergent Pathways to Cytotoxicity

Both this compound and bendamustine exert their anticancer effects primarily through DNA alkylation, a mechanism shared by many chemotherapeutic agents.[4][5] However, the specifics of their interactions with DNA and the subsequent cellular responses are distinct due to their different chemical moieties.

Bendamustine: A Dual-Action Agent

Bendamustine functions as a bifunctional alkylating agent, causing both intra-strand and inter-strand DNA cross-links.[1][6] This extensive DNA damage triggers cell cycle arrest and apoptosis.[6] The benzimidazole ring, intended to act as a purine analog, may contribute to its unique activity profile, potentially influencing DNA repair pathways differently than other alkylating agents.[1][2] Studies have shown that bendamustine can induce cell death through both apoptotic and non-apoptotic pathways.[1] It is suggested that bendamustine's purine-like structure allows for rapid uptake into cells via nucleoside transporters.[7]

The cellular response to bendamustine-induced DNA damage involves the activation of DNA damage response pathways, leading to cell cycle arrest, primarily at the G2 phase, and ultimately apoptosis or mitotic catastrophe.[6][8][9]

Caption: Bendamustine's mechanism of action.

This compound: A Classic Nitrosourea Approach

As a nitrosourea, this compound's mechanism of action is predicted to be consistent with this class of compounds. Nitrosoureas are known to spontaneously decompose in vivo to form highly reactive intermediates that alkylate DNA, primarily at the O⁶-position of guanine.[3][10] This leads to the formation of DNA cross-links, which are cytotoxic to cancer cells.[10] The chloroethyl moiety is crucial for this cross-linking activity.[11]

The carbamoylating activity of nitrosoureas, resulting from the isocyanate species formed during their decomposition, can also contribute to their cytotoxicity by modifying proteins, including those involved in DNA repair.[3]

Caption: Predicted mechanism of action for this compound.

Experimental Protocols: Synthesis of the Core Scaffolds

Detailed experimental protocols for the synthesis of these molecules are essential for their production and for the development of novel analogs.

Bendamustine Synthesis

The synthesis of bendamustine has been approached through various routes. A common strategy involves the construction of the benzimidazole core followed by the introduction of the bis-(2-chloroethyl)amino group and the butyric acid side chain. One documented method involves the reaction of 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride to chlorinate the hydroxyl groups, followed by hydrolysis of the ester to yield bendamustine.

Illustrative Workflow for a Key Step in Bendamustine Synthesis:

Caption: Key chlorination and hydrolysis steps in a Bendamustine synthesis route.

This compound (Glycosyl Nitrosourea) Synthesis

The synthesis of glycosyl nitrosoureas like this compound generally involves the reaction of a glycosylamine with an isocyanate, followed by nitrosation.[12] For this compound specifically, the synthesis would involve preparing the protected ribofuranosylamine precursor, reacting it with 2-chloroethyl isocyanate, and then performing a nitrosation step.

General Workflow for Glycosyl Nitrosourea Synthesis:

References

- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 9. Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Fotemustine? [synapse.patsnap.com]

- 11. brainkart.com [brainkart.com]

- 12. A new class of nitrosoureas. 4. Synthesis and antitumor activity of disaccharide derivatives of 3,3-disubstituted 1-(2-chloroethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In-Vitro Cytotoxic Effects of Bendamustine

This technical guide provides a comprehensive overview of the in-vitro cytotoxic effects of Bendamustine, a chemotherapeutic agent with a unique molecular structure that combines alkylating and antimetabolite properties. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Mechanism of Action

Bendamustine's cytotoxic activity is primarily attributed to its function as a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic moieties in DNA, leading to both intra-strand and inter-strand cross-linking.[1] This DNA damage inhibits essential cellular processes such as DNA replication and repair, ultimately triggering cell death.[1][2] Unlike typical alkylating agents, Bendamustine's benzimidazole ring may also act as a purine analog, contributing to its unique anti-cancer properties.[3][4][5] Molecular analyses have revealed that Bendamustine's effects on DNA repair and cell cycle progression differ from those of conventional alkylating agents.[4]

Induction of Apoptosis

A significant component of Bendamustine's cytotoxic effect is the induction of apoptosis, or programmed cell death. In-vitro studies have demonstrated that Bendamustine triggers apoptosis in various cancer cell lines, including those from B-chronic lymphocytic leukemia (B-CLL) and breast cancer.[3][6] The apoptotic process is characterized by morphological and biochemical changes such as DNA fragmentation, nuclear condensation, and the formation of a sub-G1 fraction in the cell cycle.[3]

One study on B-CLL cells showed a dose- and time-dependent increase in cytotoxicity, with apoptosis being a key mechanism.[6] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged during incubation with Bendamustine, suggesting the involvement of other apoptotic pathways.[6] In other leukemia and breast cancer cell lines, evidence of apoptosis includes the cleavage of poly-(adenosine diphosphate-ribose) polymerase (PARP).[3] Furthermore, Bendamustine has been shown to induce cell death through non-apoptotic pathways as well, such as mitotic catastrophe, which allows it to be effective even in cells with impaired apoptotic machinery.[1][4] Recent research has also highlighted the role of endoplasmic reticulum (ER) stress in Bendamustine-induced apoptosis in breast cancer cells.[7][8]

DNA Damage and Repair

Bendamustine's primary mode of action involves causing significant DNA damage. It alkylates DNA, primarily at the guanine-N7 positions, leading to the formation of interstrand crosslinks (ICLs).[2] These ICLs are particularly cytotoxic as they block DNA replication and transcription.[2] Studies have shown that cancer cells are often inefficient at repairing Bendamustine-induced ICLs compared to damage caused by other alkylating agents like cisplatin or melphalan.[2] This inefficiency in DNA repair contributes to the potent cytotoxic effect of Bendamustine. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways.[2] However, Bendamustine has been observed to induce a more selective pattern of gene expression in these pathways compared to other alkylating agents.[2]

Quantitative Cytotoxicity Data

The cytotoxic potential of Bendamustine is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Bendamustine vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| MDA-MB-231 | Breast Cancer | 16.98 µM | 24 hours | [7][8] |

| B-CLL (untreated patients) | B-Chronic Lymphocytic Leukemia | 7.3 µg/ml | 48 hours | [6] |

| B-CLL (pretreated patients) | B-Chronic Lymphocytic Leukemia | 4.4 µg/ml | 48 hours | [6] |

Experimental Protocols

A variety of in-vitro assays are employed to study the cytotoxic effects of Bendamustine.

Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Bendamustine for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Flow Cytometry): Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cells are treated with Bendamustine as described above.

-

Both adherent and floating cells are collected and washed with a binding buffer.

-

The cells are then incubated with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI, which enters and stains the DNA of necrotic or late apoptotic cells.

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

DNA Damage Assessment (Comet Assay): The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage at the level of individual cells.[2]

-

Cells are treated with Bendamustine.

-

The cells are then embedded in a thin layer of agarose on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in Bendamustine's cytotoxic effects and a typical experimental workflow for its in-vitro evaluation.

Caption: Bendamustine-induced apoptotic signaling pathway.

Caption: DNA damage and repair pathway affected by Bendamustine.

Caption: General experimental workflow for in-vitro evaluation.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]

- 3. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of ER stress-mediated apoptosis in breast cancer cell line by the powerful alkylating agent bendamustine and insights into its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bofumustine's Effect on DNA Alkylation and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofumustine is a chemotherapeutic agent belonging to the class of nitrogen mustards and nitrosoureas. Its cytotoxic effects are primarily attributed to its ability to alkylate DNA, a mechanism shared with other drugs in its class such as bendamustine and fotemustine. This alkylation process introduces lesions into the DNA, which, if not repaired, can lead to strand breaks, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis). This technical guide provides an in-depth overview of the core mechanisms of this compound-induced DNA damage and the subsequent cellular response involving various DNA repair pathways. Due to the limited publicly available data specifically for this compound, this guide draws upon the well-established mechanisms of closely related nitrosourea and nitrogen mustard compounds to provide a comprehensive understanding of its expected biological effects.

Core Mechanism: DNA Alkylation

This compound, as a nitrosourea compound, is designed to be chemically reactive, enabling it to transfer alkyl groups to nucleophilic sites on DNA bases. The primary mode of action involves the formation of a chloroethyl cation, which then covalently binds to DNA.

The main targets for alkylation on DNA bases are the N7 position of guanine and the N3 position of adenine. Additionally, O6-alkylguanine adducts can be formed, which are particularly cytotoxic and mutagenic lesions. The formation of these adducts disrupts the normal structure of the DNA double helix, creating obstacles for the cellular machinery involved in replication and transcription.

Furthermore, the bifunctional nature of nitrogen mustards allows for the formation of interstrand cross-links (ICLs), where the agent connects the two opposing strands of the DNA. ICLs are highly toxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription.

Types of DNA Adducts Formed

| DNA Adduct Type | Typical Location(s) on DNA | Consequence |

| Monoadducts | N7-alkylguanine, N3-alkyladenine, O6-alkylguanine | Helix distortion, replication errors |

| Interstrand Cross-links (ICLs) | Between guanines on opposite strands | Blocks DNA strand separation |

| Intrastrand Cross-links | Between adjacent guanines on the same strand | Localized helix distortion |

Cellular Response: DNA Repair Pathways

The presence of this compound-induced DNA adducts triggers a complex cellular response orchestrated by various DNA repair pathways. The efficiency of these repair pathways in a cancer cell can determine its sensitivity or resistance to the drug.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is primarily responsible for the removal of smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine.[1][2] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Subsequently, an AP endonuclease cuts the DNA backbone, and a DNA polymerase fills the gap, followed by ligation. Perturbing base-excision repair has been shown to sensitize cells to alkylating agents like bendamustine.[3]

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide range of bulky, helix-distorting DNA lesions, which would include some of the adducts formed by this compound.[4][5][6] NER involves the recognition of the lesion, unwinding of the DNA around it, excision of the damaged oligonucleotide segment, and synthesis of a new DNA strand.[7] The repair of DNA damage induced by the N-mustard derivative BO-1055 requires NER, suggesting a similar role for this pathway in response to this compound.[8]

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

Interstrand cross-links (ICLs) are particularly challenging lesions for the cell to repair. The repair of ICLs often involves a combination of pathways, including NER and Homologous Recombination (HR).[9][10][11] HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the damage, and it is crucial for repairing ICL-induced double-strand breaks that can arise during replication.[12][13] Non-Homologous End Joining (NHEJ) is another pathway for repairing double-strand breaks, though it is more error-prone than HR. The N-mustard derivative BO-1055 has been shown to require HR for the repair of the damage it induces.[8]

O6-Methylguanine-DNA Methyltransferase (MGMT)

The formation of O6-alkylguanine adducts is a critical cytotoxic lesion. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly reverses this type of damage by transferring the alkyl group from the guanine to one of its own cysteine residues. High levels of MGMT expression in cancer cells can lead to resistance to alkylating agents. Conversely, epigenetic silencing of the MGMT gene, often through promoter methylation, results in lower or absent MGMT protein and increased sensitivity to these drugs. The repair of damage from the N-mustard BO-1055 has been shown to be dependent on MGMT activity.[8]

Experimental Protocols

While specific protocols for this compound are not widely published, the following are standard methodologies used to investigate the effects of alkylating agents on DNA damage and repair.

Cytotoxicity Assays (e.g., MTT or Real-Time Cell Analysis)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Quantification of DNA Adducts (e.g., LC-MS/MS)

Objective: To identify and quantify the specific DNA adducts formed by this compound.

Methodology:

-

Cell Treatment and DNA Isolation: Cells are treated with this compound, and genomic DNA is isolated using standard protocols.

-

DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The hydrolyzed DNA sample is injected into a liquid chromatograph to separate the different nucleosides/bases.

-

The separated components are then introduced into a mass spectrometer for detection and quantification of the specific this compound-DNA adducts based on their mass-to-charge ratio.

-

-

Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks and alkali-labile sites induced by this compound.

Methodology:

-

Cell Treatment and Embedding: Cells are treated with this compound, harvested, and embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The DNA is exposed to an alkaline solution to unwind it and reveal single-strand breaks and alkali-labile sites. The DNA is then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet" shape.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

This compound is an alkylating agent with a mechanism of action centered on the induction of various forms of DNA damage, including monoadducts and highly cytotoxic interstrand cross-links. The cellular response to this damage involves a complex interplay of multiple DNA repair pathways, including BER, NER, HR, and direct reversal by MGMT. The efficacy of this compound as a cancer therapeutic is therefore dependent on the specific DNA repair capacity of the tumor cells. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies, the prediction of patient response, and the development of strategies to overcome drug resistance. Further research is warranted to elucidate the specific quantitative aspects of this compound's interaction with DNA and the cellular repair machinery to fully realize its therapeutic potential.

References

- 1. Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base excision repair - Wikipedia [en.wikipedia.org]

- 3. Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 5. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Global-genome Nucleotide Excision Repair Controlled by Ubiquitin/Sumo Modifiers [frontiersin.org]

- 8. Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homologous Recombination Deficiencies and Hereditary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevalent role of homologous recombination in the repair of specific double-strand breaks in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homologous recombination and Mus81 promote replication completion in response to replication fork blockage | EMBO Reports [link.springer.com]

- 12. H2B oncohistones cause homologous recombination defect and genomic instability through reducing H2B monoubiquitination in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions between BRCA2 and RAD51 for promoting homologous recombination in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Phase Research of Bendamustine's Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase research and anticancer properties of Bendamustine, a chemotherapeutic agent with a unique molecular structure and mechanism of action. This document synthesizes preclinical and early-phase clinical data to offer a detailed resource for professionals in oncology and drug development.

Core Mechanism of Action

Bendamustine is a bifunctional molecule that possesses both an alkylating nitrogen mustard group and a purine analog-like benzimidazole ring.[1][2][3] This distinct structure confers a unique pattern of cytotoxicity that differentiates it from conventional alkylating agents.[2] Its primary mechanisms of action include:

-

DNA Alkylation and Cross-Linking: The nitrogen mustard group forms covalent bonds with DNA, leading to intra- and inter-strand cross-links.[1] This damage is extensive and durable, effectively inhibiting DNA replication and transcription, which are critical for cancer cell proliferation.[1][4]

-

Induction of Apoptosis: Bendamustine-induced DNA damage triggers programmed cell death (apoptosis) through multiple pathways. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Notably, it can induce apoptosis even in cells with dysfunctional apoptotic pathways, suggesting a robust and versatile mechanism.[2]

-

Cell Cycle Disruption: The drug disrupts the cell cycle at multiple checkpoints, primarily arresting cells in the G2 phase.[1] This prevents damaged cells from proceeding into mitosis, thereby promoting apoptosis.

-

Inhibition of DNA Repair: Bendamustine has been shown to be a potent inhibitor of mitotic checkpoints and induces a p53-dependent DNA-damage stress response, which leads to inefficient DNA repair and ultimately mitotic catastrophe.[4]

The presence of the benzimidazole ring is hypothesized to contribute to its antimetabolite properties, although its primary mode of action at therapeutic concentrations is considered to be as an alkylating agent.[3][4]

Preclinical Research and In Vitro Studies

No specific preclinical quantitative data such as IC50 values were available in the provided search results. The following section details the typical experimental protocols used in the preclinical evaluation of anticancer agents.

Cell Viability and Cytotoxicity Assays (General Protocol):

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of Bendamustine for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[5]

-

MTT Assay: MTT is added to the wells and incubated to allow for its reduction to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.

-

SRB Assay: Cells are fixed, and the cellular proteins are stained with SRB. The bound dye is then solubilized, and the absorbance is measured.[5]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Animal Models for In Vivo Efficacy (General Protocol):

-

Model Selection: Immunocompromised mice (e.g., nude or SCID mice) are often used for xenograft models where human cancer cell lines are implanted.[6] Syngeneic models, where a murine tumor cell line is implanted into an immunocompetent mouse of the same genetic background, are used to study the interaction with the immune system.[7] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into a mouse, are also utilized to better mimic the original tumor's characteristics.[6]

-

Tumor Implantation: Cancer cells or tumor fragments are implanted subcutaneously or orthotopically into the mice.[6]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Bendamustine is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses and schedules.

-

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Early-Phase Clinical Research

Bendamustine has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in various cancers.

A Phase I clinical trial investigated the combination of Bendamustine and Bevacizumab in patients with advanced solid tumors.[8]

Experimental Protocol:

-

Study Design: A conventional "3+3" dose-escalation design was used.[8]

-

Patient Population: 42 patients with various advanced cancers, including colorectal, head and neck, non-small cell lung, and breast cancer. The median age was 60 years, and patients had received a median of 4 prior therapies.[8]

-

Dosing Regimen:

-

Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

-

Secondary Objectives: To assess the safety profile and preliminary antitumor activity.

Quantitative Data Summary:

| Parameter | Value |

| Number of Patients | 42 |

| Median Age (years) | 60 |

| Median Prior Therapies | 4 (range, 1-10) |

| Bendamustine Dose Levels (mg/m²) | 70, 80, 90, 100 |

| Bevacizumab Dose (mg/kg) | 10 |

| Maximum Tolerated Dose (Bendamustine) | 100 mg/m² (No DLTs observed)[8] |

| Stable Disease | 23 of 38 evaluable patients (61%)[8] |

| Stable Disease ≥ 6 months | 2 of 38 evaluable patients (5.2%)[8] |

Toxicity Profile:

The most common treatment-related adverse events were:

The combination was generally well-tolerated, with no dose-limiting toxicities observed during the dose-escalation phase.[8]

Another Phase I study evaluated single-agent Bendamustine administered once every 3 weeks in patients with refractory solid tumors.[9]

Experimental Protocol:

-

Study Design: Dose-escalation study.[9]

-

Patient Population: 26 patients with refractory solid tumors.[9]

-

Dosing Regimen: Bendamustine was administered as a 30-minute intravenous infusion once every 3 weeks, with a starting dose of 160 mg/m² and dose increments of 20 mg/m².[9]

-

Primary Objectives: To determine the MTD and DLTs.

-

Secondary Objective: To characterize the pharmacokinetics.

Quantitative Data Summary:

| Parameter | Value |

| Number of Patients | 26 |

| Starting Dose (mg/m²) | 160 |

| Maximum Tolerated Dose (mg/m²) | 280[9] |

| Recommended Phase II Dose (mg/m²) | 260[9] |

| Dose-Limiting Toxicities | Fatigue and cardiac toxicity[9] |

Pharmacokinetic Parameters (Mean Values):

| Parameter | Value |

| tmax (min) | 32.3[9] |

| t1/2 (min) | 37.8[9] |

| Volume of Distribution (L/m²) | 14.2[9] |

| Clearance (mL/min/m²) | 287.8[9] |

Conclusion

Early-phase research on Bendamustine has established its unique mechanism of action, which combines DNA alkylation with potential antimetabolite properties, leading to robust induction of apoptosis and cell cycle arrest. Preclinical studies have demonstrated its potent anticancer activity, and early-phase clinical trials have defined its safety profile, MTD, and recommended dosing for further investigation in various solid and hematological malignancies. The data presented in this guide underscore the importance of Bendamustine as a valuable therapeutic agent and provide a solid foundation for its continued development and clinical application.

References

- 1. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

- 8. Phase I clinical trial of bendamustine and bevacizumab for patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I study of bendamustine hydrochloride administered once every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Benzimidazole Ring in Anticancer Agents: A Technical Guide

A Note on Bofumustine and Bendamustine

Initial investigation into the topic of "this compound's benzimidazole ring" has revealed a crucial point of clarification. Based on available chemical data, the molecule identified as this compound (CAS 55102-44-8) is 1-(2-Chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea 5'-(p-nitrobenzoate).[1][2][3] This structure, a nitrosourea derivative, does not contain a benzimidazole ring.

It is highly probable that the intended subject of this technical guide is Bendamustine , a well-known and clinically significant anticancer agent that prominently features a benzimidazole ring in its structure.[4][5][6] Bendamustine's unique combination of a nitrogen mustard alkylating group and a purine-like benzimidazole ring is a key aspect of its novel mechanism of action.[6][7][8]

Therefore, this guide will proceed with a detailed analysis of Bendamustine , focusing on the novelty and functional significance of its benzimidazole ring to align with the core requirements of the original query.

An In-depth Technical Guide to the Novelty of Bendamustine's Benzimidazole Ring

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the structural and functional novelty of the benzimidazole ring within the anticancer agent Bendamustine. It covers its mechanism of action, quantitative efficacy data, and the experimental protocols used for its synthesis and evaluation.

Introduction to Bendamustine and the Significance of its Benzimidazole Ring

Bendamustine is a unique chemotherapeutic agent with a hybrid structure that merges a bifunctional nitrogen mustard alkylating group with a benzimidazole ring.[4][6] Originally synthesized in the 1960s in East Germany, it has demonstrated significant efficacy in treating hematological malignancies such as chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[5][9][10]

The novelty of Bendamustine's design lies in this hybrid nature. While the nitrogen mustard moiety confers the ability to form covalent bonds with DNA, leading to intra- and inter-strand crosslinks, the benzimidazole ring introduces properties distinct from traditional alkylating agents.[4][7][8] This ring system is structurally similar to purine, a fundamental component of nucleic acids. This resemblance is hypothesized to confer antimetabolite properties, potentially by interfering with DNA synthesis and repair processes in ways that other alkylators do not.[6][7][11][12][13] This dual mechanism may contribute to its efficacy in cancers resistant to other alkylating agents and its distinct toxicity profile.[5][14]

Chemical Structure of Bendamustine

The core structure of Bendamustine consists of a butyric acid side chain attached to the 2-position of a 1-methyl-5-[bis(2-chloroethyl)amino]benzimidazole backbone.

Caption: Chemical structure of Bendamustine highlighting the core benzimidazole ring.

Mechanism of Action

Bendamustine's cytotoxic effects are multifaceted, stemming from its hybrid structure.[8]

-

DNA Alkylation: The primary mechanism is DNA damage induced by the nitrogen mustard group. This group forms electrophilic alkyl moieties that covalently bind to electron-rich sites on DNA bases, leading to the formation of mono-adducts and, crucially, inter-strand cross-links. These cross-links prevent DNA unwinding, thereby halting DNA replication and transcription, which ultimately triggers cell death.[4][7]

-

Induction of Apoptosis and Cell Cycle Arrest: The extensive and durable DNA damage caused by Bendamustine activates DNA damage response pathways.[7][8] This leads to cell cycle arrest, primarily at the G2/M checkpoint, preventing damaged cells from proceeding through mitosis.[7][15] If the DNA damage is irreparable, the cell undergoes apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways.[8][16] This suggests Bendamustine can be effective even in cancers with p53 mutations, which often confer resistance to other chemotherapies.[16]

-

Role of the Benzimidazole Ring: The purine-like benzimidazole ring is thought to contribute to Bendamustine's unique activity profile in several ways:[6][7]

-

Antimetabolite Activity: It may act as a purine analog, interfering with the synthesis of DNA and RNA.[6]

-

Enhanced DNA Interaction: The ring structure may influence how the molecule interacts with and localizes within the DNA grooves, potentially leading to more robust and persistent DNA damage compared to other alkylating agents.[7][8]

-

Inhibition of DNA Repair: Bendamustine appears to activate base excision repair (BER) rather than other repair pathways, and it does so in a way that is inefficient, leading to the accumulation of long-lasting DNA double-strand breaks.[7][8]

-

Caption: Simplified signaling pathway for Bendamustine's mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of Bendamustine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes representative IC50 values for Bendamustine.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Jurkat | T-cell Leukemia | ~50 | 96 | [17] |

| U-937 | Histiocytic Lymphoma | ~50 | 96 | [17] |

| THP-1 | Acute Monocytic Leukemia | Not specified, but effective | 24 | [18] |

| MCF7 AD | Doxorubicin-resistant Breast Cancer | Good activity reported | Not specified | [14] |

| ATL Cell Lines | Adult T-cell Leukemia | 44.9 ± 25.0 | 72 | [19] |

| MCL Cell Lines | Mantle Cell Lymphoma | 21.1 ± 16.2 | 72 | [19] |

| DLBCL/BL Cell Lines | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 | 72 | [19] |

| MM Cell Lines | Multiple Myeloma | 44.8 ± 22.5 | 72 | [19] |

Note: IC50 values can vary based on the specific assay conditions, cell density, and exposure duration.[20][21]

Experimental Protocols

A common synthetic route for Bendamustine hydrochloride involves several key steps, starting from commercially available precursors. The following is a representative protocol adapted from published literature.[22][23][24]

-

Alkylation of Intermediate: 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester is dissolved in a suitable solvent like chloroform.

-

Chlorination: The solution is cooled (e.g., 0-5°C), and a chlorinating agent, such as thionyl chloride, is added dropwise. This reaction converts the hydroxyl groups of the diethanolamine moiety into the chloroethyl groups of the nitrogen mustard.

-

Workup: After the reaction is complete, excess thionyl chloride is carefully quenched, often by stirring with aqueous hydrochloric acid.

-

Hydrolysis: The ester group is hydrolyzed to the free carboxylic acid by heating the mixture, typically around 95°C for several hours.

-

Crystallization and Purification: The reaction mixture is cooled to induce crystallization of the product. The crude Bendamustine hydrochloride is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water/acetone/hydrochloric acid) to yield the final product.[22]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a compound.[25][26]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

-

Drug Treatment: A stock solution of Bendamustine is prepared and serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of Bendamustine. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.[20]

-

MTT Addition: After incubation, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[21][27]

Caption: Experimental workflow for determining the IC50 value using an MTT assay.

Conclusion

The benzimidazole ring is integral to the unique pharmacological profile of Bendamustine, setting it apart from conventional nitrogen mustards. Its structural resemblance to purine likely confers antimetabolite properties that complement its primary DNA alkylating function. This dual mechanism of action—inducing extensive, persistent DNA damage while potentially interfering with DNA repair and synthesis—contributes to its broad efficacy, particularly in hematological malignancies, and its ability to overcome certain forms of chemotherapy resistance. The continued investigation into the specific interactions of the benzimidazole moiety within the cellular environment will further illuminate the full therapeutic potential of Bendamustine and guide the rational design of next-generation hybrid anticancer agents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. biomall.in [biomall.in]

- 3. This compound | 55102-44-8 [amp.chemicalbook.com]

- 4. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Advances in Bendamustine Clinical Trials - Personalized Medicine in Oncology [personalizedmedonc.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. clyte.tech [clyte.tech]

- 22. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 23. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 24. newdrugapprovals.org [newdrugapprovals.org]

- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. rsc.org [rsc.org]

- 27. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bofumustine Dosage and Administration in Preclinical Models

Disclaimer: Direct preclinical data for Bofumustine is limited in publicly available literature. The following application notes and protocols are based on data from its parent compound, Bendamustine, a structurally similar alkylating agent. Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicity studies for this compound in their specific preclinical models.

Introduction

This compound is a nitrogen mustard derivative of bendamustine, belonging to the class of alkylating agents.[1][2] Like its parent compound, it is presumed to exert its cytotoxic effects through the alkylation of DNA, leading to the formation of intra- and inter-strand crosslinks.[2][3] This DNA damage triggers cell cycle arrest and apoptosis, making it a compound of interest for cancer research.[1][3] These application notes provide a framework for the preclinical evaluation of this compound, with a focus on dosage, administration, and relevant experimental protocols.

Data Presentation

Table 1: Bendamustine Clinical Dosage for Extrapolation to Preclinical Studies

| Indication | Dosage | Cycle | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 100 mg/m² IV on Days 1 and 2 | 28-day cycle | [4][5] |

| Non-Hodgkin's Lymphoma (NHL) | 120 mg/m² IV on Days 1 and 2 | 21-day cycle | [4] |

Note: These are human clinical doses and should be adapted for preclinical models using appropriate allometric scaling calculations or based on in vivo dose-finding studies.

Table 2: Bendamustine Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Plasma Protein Binding | 94-96% | [2][6] |

| Volume of Distribution (Vd) | 20-25 L | [2] |

| Terminal Half-life | ~40 minutes | [6] |

| Metabolism | Primarily via hydrolysis and CYP1A2 | [2] |

| Excretion | Primarily renal | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride powder

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP (or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP)

-

Sterile vials

-

Syringes and needles (appropriate gauge for the animal model)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Reconstitution: In a sterile biosafety cabinet, reconstitute the this compound hydrochloride powder with Sterile Water for Injection, USP, to a known stock concentration (e.g., 25 mg/mL).[8] Gently swirl the vial to ensure complete dissolution.

-

Dilution: Aseptically withdraw the required volume of the reconstituted this compound solution and further dilute it with 0.9% Sodium Chloride Injection, USP, to the final desired concentration for injection.[5] The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume suitable for the animal model (e.g., 100 µL for a mouse).

-

Stability: Use the prepared this compound solution immediately, as the stability of nitrosourea compounds in aqueous solutions can be limited.

Protocol 2: Administration of this compound in a Murine Xenograft Model

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Age: 6-8 weeks

-

Human tumor cell line of interest

Procedure:

-

Tumor Implantation: Subcutaneously implant the desired number of human tumor cells (e.g., 1 x 10⁶ cells in 100 µL of a suitable medium like Matrigel) into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Route of Administration: Intravenous (IV) injection via the tail vein is a common route for Bendamustine and is recommended for this compound to ensure systemic exposure.[1][8] Intraperitoneal (IP) injection can also be considered.

-

Dosage: Based on a pilot dose-finding study or literature on similar compounds, select a starting dose. A dose escalation study is recommended to determine the maximum tolerated dose (MTD). For Bendamustine in a phase I study in patients with solid tumors, the recommended dose for phase II testing was 160 mg/m² per day for two consecutive days every 3 weeks.[7] This can be a starting point for dose conversion to mg/kg for mice.

-

Dosing Schedule: Administer this compound according to a predetermined schedule (e.g., on Days 1 and 2 of a 21-day cycle).[4]

-

-

Monitoring:

-

Monitor animal body weight and overall health daily.

-

Continue to measure tumor volume 2-3 times per week.

-

-

Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualization

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for a preclinical efficacy study.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scribd.com [scribd.com]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. bccancer.bc.ca [bccancer.bc.ca]

- 7. A phase I study of bendamustine hydrochloride administered day 1+2 every 3 weeks in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Bofumustine Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofumustine is a nitrosourea-based alkylating agent investigated for its potential as a chemotherapeutic agent. Understanding its solubility and stability in common laboratory solvents is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the integrity of experimental results. Due to the limited availability of specific quantitative data for this compound, this document provides standardized protocols for researchers to determine its solubility and stability profiles in their own laboratory settings. Nitrosourea compounds are generally known to be lipophilic and chemically unstable, particularly in aqueous solutions. Therefore, careful handling and characterization are paramount.

One supplier indicates that this compound is soluble in DMSO, and stock solutions may be stored at 0-4°C[1]. However, other suppliers do not provide specific solubility data.

Data Presentation

As no specific quantitative solubility and stability data for this compound is publicly available, the following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| DMSO | ||||

| Ethanol | ||||

| Water | ||||

| PBS (pH 7.4) | ||||

| Other |

Table 2: Experimentally Determined Stability of this compound (Half-life, t½ in hours)

| Solvent | Temperature (°C) | pH (for aqueous) | Half-life (t½) in hours | Major Degradants (if identified) |

| DMSO | N/A | |||

| Ethanol | N/A | |||

| Water | ||||

| PBS (pH 7.4) | 7.4 | |||

| Other |

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in various laboratory solvents.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethanol (200 proof, absolute)

-

Deionized water (Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess this compound: To a series of vials, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Addition of Solvents: Add a known volume of each solvent (e.g., 1 mL) to the respective vials containing this compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Develop a suitable HPLC method for the quantification of this compound. This will likely involve a C18 column and a mobile phase of acetonitrile and water with a UV detector.

-

Generate a calibration curve by injecting the standard solutions.

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system and determine the concentration of this compound from the calibration curve.

-

-

Calculation: Calculate the solubility in mg/mL and convert to molar solubility using the molecular weight of this compound.

Protocol 2: Assessment of this compound Stability

This protocol describes a method to evaluate the stability of this compound in different solvents over time.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

DMSO, Ethanol, Water, PBS (pH 7.4)

-

Temperature-controlled incubator or water bath

-

HPLC system with a suitable detector

-

Volumetric flasks and pipettes

-

Autosampler vials

Methodology:

-

Preparation of Test Solutions:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is known to be soluble and relatively stable (e.g., DMSO).

-

Spike a known volume of this stock solution into each of the test solvents (DMSO, ethanol, water, PBS) to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial amount of the stock solution solvent is minimal to avoid co-solvent effects.

-

-

Incubation:

-

Divide each test solution into aliquots in separate vials for each time point.

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for each solvent.

-

Immediately analyze the sample by HPLC or store it at a low temperature (e.g., -80°C) to halt further degradation until analysis.

-

-

Quantification:

-

Analyze the samples from each time point using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradant peaks.

-

Record the peak area of this compound at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the degradation kinetics (e.g., first-order or second-order).

-

Calculate the degradation rate constant (k) and the half-life (t½) of this compound in each solvent.

-

Visualizations

Caption: Workflow for Determining this compound Solubility.

Caption: Workflow for this compound Stability Assessment.

References

Techniques for Measuring Bofumustine's Efficacy In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vivo efficacy of Bofumustine, a nitrosourea-based chemotherapeutic agent. The methodologies outlined are designed to offer a comprehensive evaluation of this compound's anti-tumor activity, focusing on its mechanism of action as a DNA alkylating agent that induces DNA damage and subsequent apoptosis.

Overview of this compound's Mechanism of Action

This compound, like other nitrosourea compounds, is presumed to exert its cytotoxic effects through the alkylation of DNA. This process introduces lesions in the DNA, leading to the formation of interstrand and intrastrand cross-links. Such DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis). The efficacy of this compound in vivo can, therefore, be quantified by measuring its impact on tumor growth, the extent of DNA damage in tumor cells, and the rate of apoptosis.

Caption: this compound's proposed mechanism of action.

In Vivo Tumor Growth Inhibition Studies

The primary method for evaluating the in vivo efficacy of an anti-cancer agent is to measure its ability to inhibit the growth of tumors in an animal model. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Culture: Culture a relevant human cancer cell line (e.g., U87 glioblastoma cells) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), aged 6-8 weeks.

-

Tumor Implantation:

-

Harvest cultured tumor cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Inject approximately 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups (n ≥ 5 per group).

-

Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group should receive the vehicle used to dissolve this compound.

-

-

Efficacy Endpoints:

-

Continue monitoring tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

A secondary endpoint can be the assessment of survival, where mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or significant weight loss occurs).

-

-

Data Analysis:

-

Calculate the percent TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Generate tumor growth curves and survival plots (Kaplan-Meier).

-

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |

| Vehicle Control | N/A | 1500 ± 250 | 0 | -2 ± 1.5 |

| This compound | 10 mg/kg, q3d | 800 ± 150 | 46.7 | -5 ± 2.0 |

| This compound | 20 mg/kg, q3d | 450 ± 100 | 70.0 | -8 ± 2.5 |

| Positive Control | Standard-of-care drug | 500 ± 120 | 66.7 | -7 ± 2.2 |

Data are presented as mean ± SEM and are for illustrative purposes.

Assessment of DNA Damage In Vivo

To confirm that this compound's anti-tumor activity is mediated by DNA damage, specific assays can be performed on tumor tissues collected at the end of the in vivo study.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2]

-

Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the mice and excise the tumors.

-

Single-Cell Suspension: Mince the tumor tissue and digest with an appropriate enzyme cocktail (e.g., collagenase, dispase) to obtain a single-cell suspension.

-

Comet Assay Procedure:

-

Embed the single-cell suspension in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-